N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine
Description
Properties
CAS No. |
40881-96-7 |
|---|---|
Molecular Formula |
C16H36ClN2OP |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine |
InChI |
InChI=1S/C16H36ClN2OP/c1-5-9-13-18(14-10-6-2)21(17,20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
IZSRLKYMDMFGIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-butylamine Precursors
N-butylamine derivatives are essential starting materials for the target compound. According to patent CN102633648B, n-butylamine can be prepared with high purity (99%) by reacting propyl carbinol with ammonia and hydrogen at elevated temperature (185 °C) and pressure (0.7 MPa) in the presence of a Cu/Ni/γ-Al catalyst activated through a specific heating protocol. The reaction yields n-butylamine with 97.6% efficiency.
Another method described in US patent US20020169319A1 involves hydroamination of 1,3-butadiene with primary or secondary amines in the presence of supported catalysts (e.g., SiO2, Al2O3, TiO2) at temperatures ranging from 0 to 250 °C, preferably 40 to 120 °C. This method allows continuous or batchwise production of n-butenylamines, which can be hydrogenated to n-butylamines.
| Parameter | CN102633648B Method | US20020169319A1 Method |
|---|---|---|
| Starting materials | Propyl carbinol, ammonia, H2 | 1,3-butadiene, primary/secondary amines |
| Catalyst | Cu/Ni/γ-Al | Supported catalysts (SiO2, Al2O3, TiO2, etc.) |
| Temperature | 185 °C | 0–250 °C (preferably 40–120 °C) |
| Pressure | 0.7 MPa | Variable |
| Yield | 97.6% n-butylamine | High yield (not specified) |
| Reaction type | Hydrogenation/amination | Hydroamination and transalkylation |
Formation of Dibutylamino Functional Group
Dibutylamine, a secondary amine, is commonly used as a reagent or intermediate. It is commercially available or can be synthesized by reductive amination of butanal with ammonia or primary amines under catalytic hydrogenation conditions. Dibutylamine is a yellow liquid with characteristic amine odor and is corrosive.
Phosphorylation and Chlorination Steps
The introduction of the phosphoryl group with a chloro substituent bound to the dibutylamino moiety is a critical step. While direct literature on the exact preparation of N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine is scarce, analogous phosphoryl chlorides are typically prepared by chlorination of phosphoramidates or phosphonic acid derivatives using reagents like phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS).
In recent medicinal chemistry syntheses, NCS has been employed as a chlorinating agent to convert sulfinic acid derivatives into sulfonyl chlorides with better selectivity and less hydrolytic side reactions compared to N-bromosuccinimide (NBS). This suggests that for the phosphorylation step, chlorinating agents such as POCl3 or NCS could be used to introduce the chloro substituent on the phosphoryl group attached to the dibutylamino moiety.
Proposed Synthetic Route Summary
- Synthesis of N-butylamine by catalytic hydrogenation or hydroamination of suitable precursors.
- Preparation of dibutylamine by reductive amination or commercial sourcing.
- Formation of phosphoryl intermediate by reaction of dibutylamine with phosphorus oxychloride or related chlorinating agents, yielding a chloro-dibutylaminophosphoryl intermediate.
- Coupling with N-butylamine or butan-1-amine to form the final compound This compound .
Research Data and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amine groups can be oxidized to form corresponding oxides or nitrates.
Reduction Reactions: The phosphoryl group can be reduced to form phosphines or phosphine oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include oxides and nitrates.
Reduction Reactions: Products include phosphines and phosphine oxides.
Scientific Research Applications
N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The phosphoryl group plays a crucial role in these interactions by forming hydrogen bonds or ionic interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Below is a comparative analysis of N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine with analogous compounds based on substituents, functional groups, and properties:
Table 1: Key Structural and Physical Properties
Key Observations:
This contrasts with the unsaturated N-but-3-enyl-N-butylbutan-1-amine, where the alkene group enables addition reactions .
Chlorine Substituents : The chlorine atom in the target compound and N-butyl-N-(3-chloropropyl)butan-1-amine hydrochloride enhances electrophilicity. However, the latter’s hydrochloride salt form improves water solubility, unlike the phosphorylated compound, which likely prefers organic solvents .
Hydrocarbon Chain Effects: Longer alkyl chains (e.g., dibutylamino in the target compound) increase lipophilicity compared to shorter-chain analogs like N-isopropyl-1-butanamine hydrochloride .
Biological Activity
N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine is a complex chemical compound with significant potential for biological activity, particularly in medicinal chemistry and agricultural applications. This article delves into its biological properties, including interaction studies, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₃₆ClN₂OP
- Molecular Weight : Approximately 338.897 g/mol
- CAS Number : 40881-96-7
The compound features a butyl group, a chloro substituent, and a dibutylamino phosphoryl moiety, which contribute to its unique chemical reactivity and potential biological activities. The phosphoryl group is particularly noteworthy as it can participate in nucleophilic substitution reactions, while the chloro substituent enhances reactivity with nucleophiles such as amines or alcohols .
Interaction Studies
Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in metabolic pathways. These interactions could potentially influence various cellular processes, although further research is necessary to fully elucidate these mechanisms and their implications for therapeutic applications.
Therapeutic Applications
The compound's structural complexity allows for diverse interactions within biological systems, which may lead to novel applications in medicine. Potential areas of interest include:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the alkyl chains in related compounds has been linked to varying antibacterial potency, suggesting that this compound may exhibit similar effects .
- Anticancer Potential : There is a growing body of evidence supporting the anticancer properties of phosphonates and related compounds. Investigating the ability of this compound to inhibit tumor growth or induce apoptosis in cancer cells could yield significant insights into its therapeutic potential .
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and potential biological activities of compounds similar to this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-butyl-N-(3-chloropropyl)butan-1-amine | C₁₅H₃₄ClN | Contains a chloropropyl group instead of dibutylamino |
| N-butyl-N-chloro-1-butanamine | C₈H₁₈ClN | Simpler structure with only one butyl group |
| N,N-Dibutyl-N-chlorophosphorylbutan-1-amine | C₁₄H₃₄ClN₂O | Contains two butyl groups without the chloro substituent |
This compound stands out due to its combination of a dibutylamino group and a phosphoryl moiety, which may confer unique biological activities compared to simpler analogs .
Case Studies and Research Findings
Research into the biological activity of phosphonates has shown promising results. For instance, certain phosphonate derivatives have been effective against resistant bacterial strains and have demonstrated anticancer properties by inducing apoptosis in various cancer cell lines. Similar investigations into this compound could provide valuable data on its efficacy as an antimicrobial or anticancer agent.
Q & A
Basic: What are the established synthetic routes for N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine, and how can its purity be validated?
Answer:
A common approach involves reductive amination using catalysts like Pd/NiO under hydrogen atmospheres. For example, analogous amines (e.g., N-butylaniline) are synthesized by reacting aldehydes (e.g., butyraldehyde) with primary amines in the presence of Pd/NiO at 25°C for 10 hours, achieving >95% yields . Characterization typically employs and NMR to confirm structural integrity, as demonstrated for related propargylamine derivatives . Purity validation may include GC-MS or HPLC coupled with retention time matching against certified impurity standards (e.g., N-butyl-N-(prop-2-en-1-yl)butan-1-amine) .
Advanced: How does the chloro-phosphoryl group in this compound influence its reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing phosphoryl group adjacent to the chlorine atom enhances electrophilicity, making it susceptible to nucleophilic attack. For instance, α-phosphoryl sulfoxides react with acid chlorides to form α-chloro-α-phosphorylmethyl sulfides, a process driven by the polarization of the P=O bond activating the C-Cl bond . Kinetic studies using -NMR can track reaction progress, while DFT calculations may model transition states to predict regioselectivity in substitutions .
Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?
Answer:
NMR (400 MHz, CDCl) is critical for identifying alkyl chain environments (e.g., δ = 0.93 ppm for terminal -CH groups) and amine/phosphoryl proton coupling . FT-IR can detect P=O stretches (~1260–1300 cm) and C-Cl vibrations (~550–650 cm^{-1) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI-HRMS for CHN derivatives ).
Advanced: What computational methods are suitable for modeling the compound’s interaction with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like acetylcholinesterase, leveraging the phosphoryl group’s potential as a hydrogen bond acceptor. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR models may correlate substituent effects (e.g., chloro vs. methoxy groups) with inhibitory activity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Given structural similarities to N-nitrosamines (known carcinogens), follow ALARA ("as low as reasonably achievable") principles for occupational exposure . Use fume hoods, nitrile gloves, and closed systems during synthesis. Monitor airborne concentrations via LC-MS/MS, adhering to IRIS-derived inhalation unit risk thresholds (e.g., <1×10 lifetime cancer risk) .
Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Answer:
Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40–60°C for 4 weeks, analyzing degradation products via UPLC-QTOF-MS .
- pH Stability : Incubate in buffers (pH 1–13) for 24 hours, tracking hydrolytic cleavage of the P-Cl bond using -NMR .
- Light Sensitivity : Expose to UV (254 nm) and quantify photo-degradation kinetics with HPLC-DAD .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
Catalyst efficiency and exothermicity control are critical. For Pd/NiO-catalyzed reactions, optimize catalyst loading (1–5 wt%) and hydrogen pressure (1–3 atm) to prevent side reactions (e.g., over-reduction). Continuous-flow systems improve heat dissipation and reproducibility .
Advanced: How can isotopic labeling (e.g., 15N^{15}N15N, 2H^{2}H2H) aid in mechanistic studies of this compound’s reactions?
Answer:
-labeling at the amine nitrogen enables tracking of intermediates via -HSQC NMR, clarifying pathways in multi-component couplings . Deuterated analogs (e.g., ) reduce spin-spin splitting in NMR, simplifying spectral analysis of complex mixtures . Isotope effects (KIE) measured via competitive kinetics reveal rate-determining steps (e.g., indicates proton transfer) .
Basic: What chromatographic methods are optimal for separating this compound from byproducts?
Answer:
Reverse-phase HPLC (C18 column, 5 μm) with acetonitrile/water gradients (60:40 to 90:10 over 20 min) effectively resolves phosphorylated amines. For chiral separations, use polysaccharide-based columns (e.g., Chiralpak IG-3) with heptane/ethanol mobile phases .
Advanced: How does steric hindrance from the dibutylamino group affect catalytic applications (e.g., in asymmetric synthesis)?
Answer:
The bulky dibutylamino group can enforce stereoselectivity by restricting transition-state conformations. For example, in propargylamine synthesis, it directs alkyne insertion to favor enantiomers with >90% ee, as shown in Pd-catalyzed couplings . Steric parameters (e.g., Tolman cone angles) quantify ligand effects on catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
